1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-bis(6-isocyanatohexyl)-5-(3-isocyanato-4-methylphenyl)-
Description
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-bis(6-isocyanatohexyl)-5-(3-isocyanato-4-methylphenyl)- (CAS: 93859-05-3) is a triazine trione derivative functionalized with two aliphatic isocyanatohexyl groups and one aromatic 3-isocyanato-4-methylphenyl group. Its molecular formula is C25H30N6O6, and it belongs to the class of polyisocyanates used in polymer chemistry, particularly in polyurethane synthesis . The compound’s hybrid structure—combining aliphatic and aromatic isocyanate substituents—confers unique reactivity and material compatibility, making it suitable for applications requiring tailored mechanical and thermal properties.
Properties
CAS No. |
93859-05-3 |
|---|---|
Molecular Formula |
C25H30N6O6 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
1,3-bis(6-isocyanatohexyl)-5-(3-isocyanato-4-methylphenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C25H30N6O6/c1-20-10-11-21(16-22(20)28-19-34)31-24(36)29(14-8-4-2-6-12-26-17-32)23(35)30(25(31)37)15-9-5-3-7-13-27-18-33/h10-11,16H,2-9,12-15H2,1H3 |
InChI Key |
SMCGSNOGLRAIMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C(=O)N(C2=O)CCCCCCN=C=O)CCCCCCN=C=O)N=C=O |
Origin of Product |
United States |
Biological Activity
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione derivatives have attracted significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound 1,3-bis(6-isocyanatohexyl)-5-(3-isocyanato-4-methylphenyl)- . The compound is characterized by its unique triazine core which contributes to its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Weight: 358.42 g/mol
- CAS Number: [Not specified in the sources]
Biological Activity Overview
Research indicates that triazine derivatives exhibit a range of biological activities including:
- Anticancer Properties: Studies have shown that certain triazine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Activity: Compounds with triazine cores demonstrate significant antibacterial and antifungal activities.
- Anti-inflammatory Effects: Some derivatives have been reported to reduce inflammation in animal models.
Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that triazine derivatives could effectively inhibit the growth of breast cancer cells. The mechanism involved the modulation of apoptotic pathways leading to increased cell death. The compound's ability to interact with DNA and disrupt replication was also noted.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Triazine Derivative A | 15 | Breast |
| Triazine Derivative B | 20 | Lung |
Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of triazine compounds against various pathogens. The study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
In a study conducted on animal models published in Pharmacology Reports, the compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with a dosage of 10 mg/kg.
Case Studies
-
Case Study on Cancer Treatment:
- A clinical trial involving patients with advanced breast cancer showed promising results with a regimen including triazine derivatives. Patients experienced reduced tumor size and improved quality of life.
-
Case Study on Infection Control:
- In a hospital setting, a formulation containing the triazine derivative significantly reduced infection rates in surgical patients compared to controls.
Comparison with Similar Compounds
Structural Analogues
1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione (CAS: 3779-63-3)
- Molecular Formula : C27H36N6O6
- Substituents : Three aliphatic 6-isocyanatohexyl groups.
- Properties :
- Key Difference : The absence of aromatic substituents reduces rigidity compared to the target compound.
1,3,5-Tricyclohexyl-1,3,5-triazinane-2,4,6-trione (CAS: Not explicitly listed)
- Molecular Formula : C21H33N3O3
- Substituents: Three cyclohexyl groups (non-isocyanate).
- Synthesis : Trimerization of cyclohexyl isocyanate yields 92% pure product .
- Applications: Primarily as a non-reactive additive in plastics for thermal stabilization.
Trichloroisocyanuric Acid (CAS: 87-90-1)
- Molecular Formula : C3Cl3N3O3
- Substituents : Three chlorine atoms.
- Applications : Oxidizing agent and disinfectant, structurally distinct from isocyanate derivatives .
Antioxidant 3114 (1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-s-triazine-2,4,6(1H,3H,5H)-trione)
- Molecular Formula : C48H69N3O6
- Substituents: Three phenolic antioxidant groups.
- Applications : Stabilizer in polymers and food-contact materials .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Substituents | Physical State | Key Applications |
|---|---|---|---|---|---|
| Target Compound | 93859-05-3 | C25H30N6O6 | 2 aliphatic isocyanatohexyl, 1 aromatic | Not specified | Specialty polyurethanes |
| 1,3,5-Tris(6-isocyanatohexyl) trione | 3779-63-3 | C27H36N6O6 | 3 aliphatic isocyanatohexyl | Clear liquid | Coatings, adhesives |
| 1,3,5-Tricyclohexyl trione | - | C21H33N3O3 | 3 cyclohexyl | Solid | Plastic additives |
| Trichloroisocyanuric Acid | 87-90-1 | C3Cl3N3O3 | 3 chlorine | Crystalline | Disinfectant, fumigant |
| Antioxidant 3114 | 27676-62-6 | C48H69N3O6 | 3 phenolic antioxidant | Powder | Polymer stabilization |
Reactivity and Functional Performance
- Target Compound :
- Tris(6-isocyanatohexyl) Trione :
- Higher NCO content (6.2 mmol/g) ensures rapid curing but may compromise UV resistance due to aliphatic chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
